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Abstract
ML347 is a highly potent and selective small molecule inhibitor of Activin Receptor-Like Kinase

1 (ALK1) and ALK2, members of the Transforming Growth Factor-β (TGF-β) superfamily of

serine/threonine kinases. This document provides a comprehensive technical overview of

ML347, including its biochemical and cellular activity, selectivity profile, and pharmacokinetic

properties. Detailed experimental protocols for key assays and visualizations of the relevant

signaling pathways are presented to facilitate its use as a chemical probe in biomedical

research and drug discovery.

Introduction
The Bone Morphogenetic Protein (BMP) signaling pathway is crucial for a multitude of cellular

processes, including embryonic development, tissue homeostasis, and cellular differentiation.

[1] Dysregulation of this pathway is implicated in various diseases. Activin Receptor-Like

Kinases (ALKs) are type I receptors in the BMP signaling cascade. Specifically, ALK1 and

ALK2 have emerged as key regulators of processes such as angiogenesis and osteogenesis.

[1][2] The development of selective chemical probes to interrogate the function of individual

ALK isoforms is essential for dissecting their specific roles in health and disease.

ML347 was identified through a medicinal chemistry effort to improve the selectivity of existing

BMP inhibitors derived from the pyrazolo[1,5-a]pyrimidine scaffold of dorsomorphin.[3] It
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emerged as a potent inhibitor of ALK1 and ALK2 with exceptional selectivity over other related

kinases, particularly ALK3.[3] This high selectivity makes ML347 an invaluable tool for studying

the specific functions of ALK1 and ALK2.

Quantitative Data
The following tables summarize the key quantitative data for ML347, demonstrating its potency,

selectivity, and in vitro pharmacokinetic properties.

Table 1: Biochemical Potency and Selectivity of ML347

Target IC50 (nM) Selectivity vs. ALK2

ALK2 32 -

ALK1 46 0.7x

ALK3 >10,000 >312x

ALK6 >9,800 >306x

KDR (VEGFR2) >19,000 >593x

ALK4 Inactive >312x

ALK5 Inactive >312x

BMPR2 Inactive >312x

TGFBR2 Inactive >312x

AMPK Inactive >312x

Data compiled from multiple sources.[3][4]

Table 2: Cellular Activity of ML347
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Assay Cell Line Ligand IC50 (nM)

BMP4-responsive

Luciferase Reporter

Assay

C2C12 BMP4 152

Data from NIH Probe Report.[3]

Table 3: In Vitro Pharmacokinetic Properties of ML347

Parameter Human Mouse Rat

Microsomal Clearance High High Moderate-High

Plasma Protein

Binding
High (~99%) High (~99%) High (~99%)

Data suggests that for in vivo studies, non-oral routes of administration such as intraperitoneal

(IP) injection are recommended.[3]

Signaling Pathways
ALK1 and ALK2 are key mediators of BMP signaling. Upon ligand binding (e.g., BMP9 to ALK1,

BMP6/7 to ALK2), these type I receptors form a complex with a type II receptor (e.g., BMPR2,

ActRIIA, ActRIIB). The type II receptor then phosphorylates and activates the ALK1/ALK2

kinase domain. The activated ALK1/ALK2 in turn phosphorylates downstream signaling

molecules, primarily Smad1, Smad5, and Smad8. These phosphorylated R-Smads then form a

complex with the common mediator Smad4 and translocate to the nucleus to regulate the

transcription of target genes.
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Caption: ALK1/ALK2 Signaling Pathway and Inhibition by ML347.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

ML347.

In Vitro Kinase Assay (Luminescence-Based)
This protocol is adapted for a 384-well format and measures kinase activity by quantifying the

amount of ADP produced using a luciferase-based system.

Materials:
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Recombinant human ALK1 or ALK2 enzyme

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

Substrate (e.g., casein or a specific peptide substrate)

ATP

ML347 (or other test compounds) dissolved in DMSO

ADP-Glo™ Kinase Assay kit (Promega)

384-well white assay plates

Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of ML347 in DMSO. Further dilute in kinase buffer to the desired final

concentrations. The final DMSO concentration in the assay should be kept constant (e.g.,

<1%).

Add 1 µL of the diluted ML347 or DMSO (vehicle control) to the wells of the 384-well plate.

Prepare the enzyme solution by diluting the recombinant ALK1 or ALK2 in kinase buffer to

the desired concentration. Add 2 µL of the enzyme solution to each well.

Prepare the substrate/ATP mix by diluting the substrate and ATP in kinase buffer to the

desired final concentrations. Add 2 µL of this mix to each well to initiate the kinase reaction.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP

and produce a luminescent signal. Incubate for 30 minutes at room temperature.
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Measure the luminescence using a plate reader.

Calculate the percent inhibition for each concentration of ML347 relative to the DMSO

control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Caption: Workflow for a luminescence-based in vitro kinase assay.
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BMP-Responsive Luciferase Reporter Assay
This cell-based assay measures the ability of ML347 to inhibit BMP-induced gene transcription.

Materials:

C2C12 cells stably expressing a BMP-responsive element (BRE) driving luciferase

expression.

Cell culture medium (e.g., DMEM with 10% FBS).

Recombinant human BMP4.

ML347 dissolved in DMSO.

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

96-well white, clear-bottom cell culture plates.

Luminometer.

Procedure:

Seed the C2C12-BRE-luciferase cells in a 96-well plate at a density that will result in a

confluent monolayer on the day of the assay.

The next day, replace the medium with a low-serum medium.

Prepare serial dilutions of ML347 in the low-serum medium.

Pre-incubate the cells with the diluted ML347 or vehicle (DMSO) for 1 hour.

Stimulate the cells with BMP4 at a concentration that induces a robust luciferase signal (e.g.,

10 ng/mL).

Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's

instructions.
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Add the luciferase substrate to the cell lysate and measure the luminescence using a

luminometer.

Determine the IC50 value of ML347 by plotting the luminescence signal against the

compound concentration.

Liver Microsomal Stability Assay
This assay assesses the metabolic stability of ML347 in liver microsomes.[5][6][7]

Materials:

Pooled liver microsomes (human, mouse, rat).

Phosphate buffer (e.g., 0.1 M, pH 7.4).

NADPH regenerating system (or NADPH).

ML347 stock solution in DMSO.

Acetonitrile with an internal standard for quenching the reaction.

LC-MS/MS system.

Procedure:

Prepare a working solution of ML347 in phosphate buffer.

Pre-warm the liver microsomes and the NADPH regenerating system at 37°C.

Initiate the reaction by adding the NADPH regenerating system to the microsome-compound

mixture. The final protein concentration is typically 0.5-1 mg/mL.

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture

and quench it by adding it to cold acetonitrile containing an internal standard.

Centrifuge the samples to precipitate the proteins.
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Analyze the supernatant by LC-MS/MS to quantify the remaining amount of ML347 at each

time point.

Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) by plotting the natural

logarithm of the percentage of ML347 remaining versus time.

Plasma Protein Binding Assay
This assay determines the fraction of ML347 bound to plasma proteins using equilibrium

dialysis.[8]

Materials:

Equilibrium dialysis apparatus (e.g., RED device).

Dialysis membrane with an appropriate molecular weight cutoff.

Plasma (human, mouse, rat).

Phosphate buffered saline (PBS), pH 7.4.

ML347 stock solution.

LC-MS/MS system.

Procedure:

Spike the plasma with ML347 to a known concentration.

Load the spiked plasma into one chamber of the dialysis device and PBS into the other

chamber.

Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

After incubation, take samples from both the plasma and the buffer chambers.

Determine the concentration of ML347 in both samples by LC-MS/MS.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b609147?utm_src=pdf-body
https://www.benchchem.com/product/b609147?utm_src=pdf-body
https://www.benchchem.com/product/b609147?utm_src=pdf-body
https://axispharm.com/plasma-protein-binding-assay/
https://www.benchchem.com/product/b609147?utm_src=pdf-body
https://www.benchchem.com/product/b609147?utm_src=pdf-body
https://www.benchchem.com/product/b609147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the fraction unbound (fu) using the following formula: fu = (concentration in buffer

chamber) / (concentration in plasma chamber).

Conclusion
ML347 is a well-characterized chemical probe that exhibits high potency for ALK1 and ALK2

and outstanding selectivity against other BMP type I receptors. Its properties make it an

excellent tool for investigating the physiological and pathological roles of ALK1 and ALK2

signaling. The detailed data and protocols provided in this guide are intended to enable

researchers to effectively utilize ML347 in their studies to further unravel the complexities of the

BMP signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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